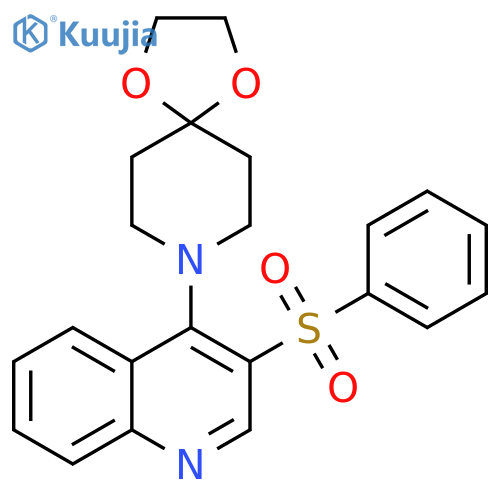Cas no 866843-10-9 (8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane)

866843-10-9 structure
商品名:8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane
8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
- 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[3-(phenylsulfonyl)-4-quinolinyl]-
- 866843-10-9
- AKOS001864868
- IDI1_028561
- 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)quinoline
- ChemDiv3_011003
- SCHEMBL8241034
- F1605-0833
- HMS1504E03
- 8-(3-(phenylsulfonyl)quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- 8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane
-
- インチ: 1S/C22H22N2O4S/c25-29(26,17-6-2-1-3-7-17)20-16-23-19-9-5-4-8-18(19)21(20)24-12-10-22(11-13-24)27-14-15-28-22/h1-9,16H,10-15H2
- InChIKey: CDDJBTQEYIFONM-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCN(C3C4C(N=CC=3S(C3=CC=CC=C3)(=O)=O)=CC=CC=4)CC2)OCC1
計算された属性
- せいみつぶんしりょう: 410.13002836g/mol
- どういたいしつりょう: 410.13002836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 657
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 77.1Ų
8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1605-0833-10mg |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
866843-10-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1605-0833-1mg |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
866843-10-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1605-0833-75mg |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
866843-10-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F1605-0833-4mg |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
866843-10-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1605-0833-2μmol |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
866843-10-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1605-0833-20μmol |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
866843-10-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1605-0833-40mg |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
866843-10-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1605-0833-25mg |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
866843-10-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1605-0833-2mg |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
866843-10-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1605-0833-100mg |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
866843-10-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
866843-10-9 (8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane) 関連製品
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2230780-65-9(IL-17A antagonist 3)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
